

# Application Notes and Protocols for Caustic Treatment in Hydrocarbon Streams

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## Compound of Interest

Compound Name: *Naphthenic acid*

Cat. No.: *B072726*

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## Introduction

**Naphthenic acids** are complex carboxylic acids naturally present in many crude oils and their fractions.[1][2] These acids are a significant concern in the petroleum industry due to their corrosive nature, which can cause severe damage to refinery equipment, particularly at elevated temperatures.[2][3] The corrosivity of crude oil is often quantified by its Total Acid Number (TAN), expressed in milligrams of potassium hydroxide (KOH) required to neutralize one gram of oil.[4][5] Caustic treatment, or caustic washing, is a widely employed and cost-effective method to remove **naphthenic acids** from hydrocarbon streams.[1][6] This process involves reacting the acidic hydrocarbon with an aqueous solution of a strong base, typically sodium hydroxide (NaOH), to form water-soluble sodium naphthenate salts, which can then be separated from the hydrocarbon phase.[7][8]

These application notes provide detailed protocols for the laboratory-scale caustic treatment of hydrocarbon streams to remove **naphthenic acids** and for the determination of the Total Acid Number (TAN) to evaluate the treatment's effectiveness.

## Chemical Principle

The fundamental chemistry of caustic treatment for **naphthenic acid** removal is an acid-base neutralization reaction. The carboxylic acid group (-COOH) of the **naphthenic acid** (R-COOH) reacts with a strong base, such as sodium hydroxide (NaOH), to produce a sodium naphthenate salt (R-COONa) and water.

Reaction:  $\text{R-COOH (in oil)} + \text{NaOH (aqueous)} \rightarrow \text{R-COONa (aqueous)} + \text{H}_2\text{O}$

The resulting sodium naphthenate is ionic and soluble in the aqueous phase, allowing for its separation from the nonpolar hydrocarbon phase.

## Factors Influencing Caustic Treatment

Several process parameters significantly influence the efficiency of **naphthenic acid** removal and the operational feasibility of the caustic treatment process.

- **Caustic Concentration:** The concentration of the sodium hydroxide solution is a critical parameter. While a higher concentration can increase the driving force for the reaction, it can also lead to the formation of stable emulsions, which are difficult to break and complicate the separation of the aqueous and hydrocarbon phases.<sup>[9][10]</sup> For feeds with high concentrations of **naphthenic acids**, it is generally recommended to use lower concentrations of NaOH to minimize emulsion formation.<sup>[9]</sup>
- **Temperature:** An increase in temperature can enhance the reaction rate between **naphthenic acids** and the caustic solution.<sup>[11]</sup> However, excessively high temperatures can also promote corrosion and may not be economically viable.
- **Contact Time:** Sufficient contact time between the hydrocarbon and caustic phases is necessary to ensure complete reaction. The optimal contact time will depend on the degree of mixing and other process parameters.
- **Mixing Intensity:** Vigorous mixing increases the interfacial area between the oil and caustic phases, which enhances the mass transfer and reaction rate. However, excessive mixing can also lead to the formation of tight emulsions.
- **Hydrocarbon Feedstock:** The type of hydrocarbon stream (e.g., crude oil, kerosene, diesel) and the molecular weight distribution of the **naphthenic acids** present will affect the treatment process. Higher molecular weight **naphthenic acids** are more prone to forming stable emulsions.

## Data Presentation

The following tables summarize quantitative data on the caustic treatment of **naphthenic acids** from various hydrocarbon streams.

Table 1: Effect of Caustic Concentration on **Naphthenic Acid** Removal from Kerosene

Initial TAN (mg KOH/g)	Caustic Concentration (wt%)	Final TAN (mg KOH/g)	Removal Efficiency (%)	Reference
Not Specified	0.5	Not Specified	Better than 3.0 wt%	[2]
Not Specified	3.0	Not Specified	Lower than 0.5 wt%	[2]

Table 2: **Naphthenic Acid** Removal from Spent Caustic

Treatment Method	Initial Naphthenic Acid Concentration	Final Naphthenic Acid Concentration	Removal Efficiency (%)	Reference
Acid Neutralization	Not Specified	Not Specified	>75	[12][13][14]
Wet Air Oxidation (High Temp)	Not Specified	Not Specified	High	[12][14]

Table 3: Caustic Treatment of Pyrolysis Oil

Initial State	Treatment	Final State	Reference
Acidic Pyrolysis Oil	Extraction with 10% NaOH solution	Deacidified Pyrolysis Oil	[3]

## Experimental Protocols

## Protocol 1: Laboratory-Scale Caustic Washing of a Hydrocarbon Stream

Objective: To reduce the **naphthenic acid** content of a hydrocarbon sample (e.g., crude oil, kerosene) through caustic washing.

Materials:

- Hydrocarbon sample containing **naphthenic acids**
- Sodium hydroxide (NaOH) pellets, analytical grade
- Distilled or deionized water
- Separatory funnel (appropriate size for the sample volume)
- Beakers and graduated cylinders
- Magnetic stirrer and stir bar
- pH indicator strips or a pH meter
- Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

- Preparation of Caustic Solution:
  - Calculate the required mass of NaOH to prepare a solution of the desired concentration (e.g., 0.5 wt%, 1.0 wt%, 3.0 wt%).
  - Carefully dissolve the NaOH pellets in distilled water in a beaker. Caution: The dissolution of NaOH is exothermic; cool the solution in a water bath if necessary.
- Caustic Washing:
  - Measure a known volume of the hydrocarbon sample and place it in the separatory funnel.

- Add the prepared NaOH solution to the separatory funnel. The volumetric ratio of caustic solution to hydrocarbon is typically in the range of 1:10 to 1:5.
- Stopper the separatory funnel and shake vigorously for a predetermined contact time (e.g., 5-15 minutes), periodically venting the funnel to release any pressure buildup. Alternatively, the mixture can be stirred in a beaker using a magnetic stirrer.
- Phase Separation:
  - Allow the mixture to stand undisturbed in the separatory funnel until two distinct layers are formed: an upper organic (hydrocarbon) layer and a lower aqueous (spent caustic) layer. The time required for separation can vary depending on the tendency of the mixture to form an emulsion.
  - Carefully drain the lower aqueous layer into a waste beaker.
- Water Washing (Optional but Recommended):
  - To remove any entrained caustic from the treated hydrocarbon, add a volume of distilled water equal to the volume of the caustic solution used in the previous step.
  - Gently shake the mixture for a few minutes and then allow the phases to separate.
  - Drain the lower aqueous layer. Repeat the water wash until the pH of the wash water is neutral.
- Sample Collection:
  - Drain the treated hydrocarbon from the separatory funnel into a clean, dry collection vessel.
  - Analyze the treated hydrocarbon for its Total Acid Number (TAN) to determine the effectiveness of the treatment.

## Protocol 2: Determination of Total Acid Number (TAN) via Potentiometric Titration (Based on ASTM D664)

Objective: To quantify the acidity of a hydrocarbon sample.

#### Materials:

- Automatic potentiometric titrator
- Combined pH electrode or separate glass and reference electrodes
- Magnetic stirrer and stir bar
- Beakers (100 mL or 250 mL)
- Titration solvent: A mixture of toluene, isopropyl alcohol, and a small amount of water.<sup>[5]</sup>
- Titrant: 0.1 M potassium hydroxide (KOH) in isopropyl alcohol.<sup>[5]</sup>
- Buffer solutions for pH electrode calibration (pH 4, 7, and 10).

#### Procedure:

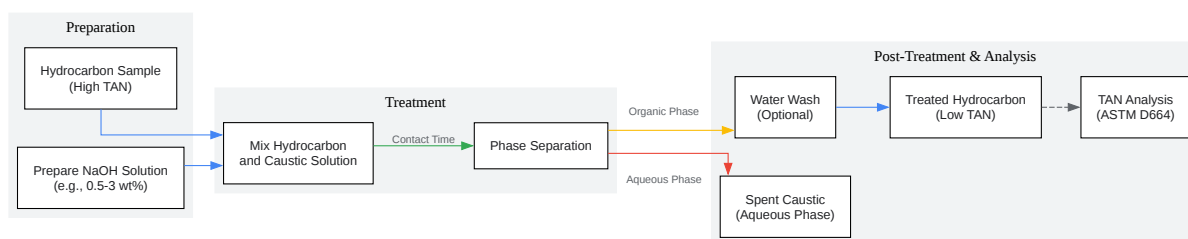
- Electrode Calibration: Calibrate the pH electrode according to the manufacturer's instructions using the standard buffer solutions.
- Blank Titration:
  - Add a known volume (e.g., 75 mL) of the titration solvent to a clean, dry beaker.<sup>[4]</sup>
  - Place the beaker on the magnetic stirrer, add a stir bar, and immerse the electrode(s) in the solvent.
  - Titrate the solvent with the 0.1 M KOH solution until the endpoint is reached. This blank titration corrects for any acidic impurities in the solvent.
- Sample Preparation:
  - Weigh an appropriate amount of the hydrocarbon sample into a clean, dry beaker.<sup>[4][5]</sup>  
The sample size should be chosen so that the volume of titrant required is within the optimal range for the burette.

- Add the same volume of titration solvent as used in the blank titration to the beaker containing the sample.<sup>[4]</sup>
- Stir the mixture until the sample is completely dissolved.
- Sample Titration:
  - Immerse the electrode(s) in the sample solution.
  - Titrate the sample with the 0.1 M KOH solution. The titrator will automatically record the volume of titrant added and the corresponding potential (mV) or pH. The endpoint is typically determined by the inflection point of the titration curve.
- Calculation:
  - The Total Acid Number (TAN) is calculated using the following formula:  
$$\text{TAN (mg KOH/g)} = [(A - B) \times M \times 56.1] / W$$

Where:

    - A = Volume of KOH solution required for the sample titration (mL)
    - B = Volume of KOH solution required for the blank titration (mL)
    - M = Molarity of the KOH solution (mol/L)
    - 56.1 = Molecular weight of KOH ( g/mol )
    - W = Weight of the sample (g)

## Visualizations

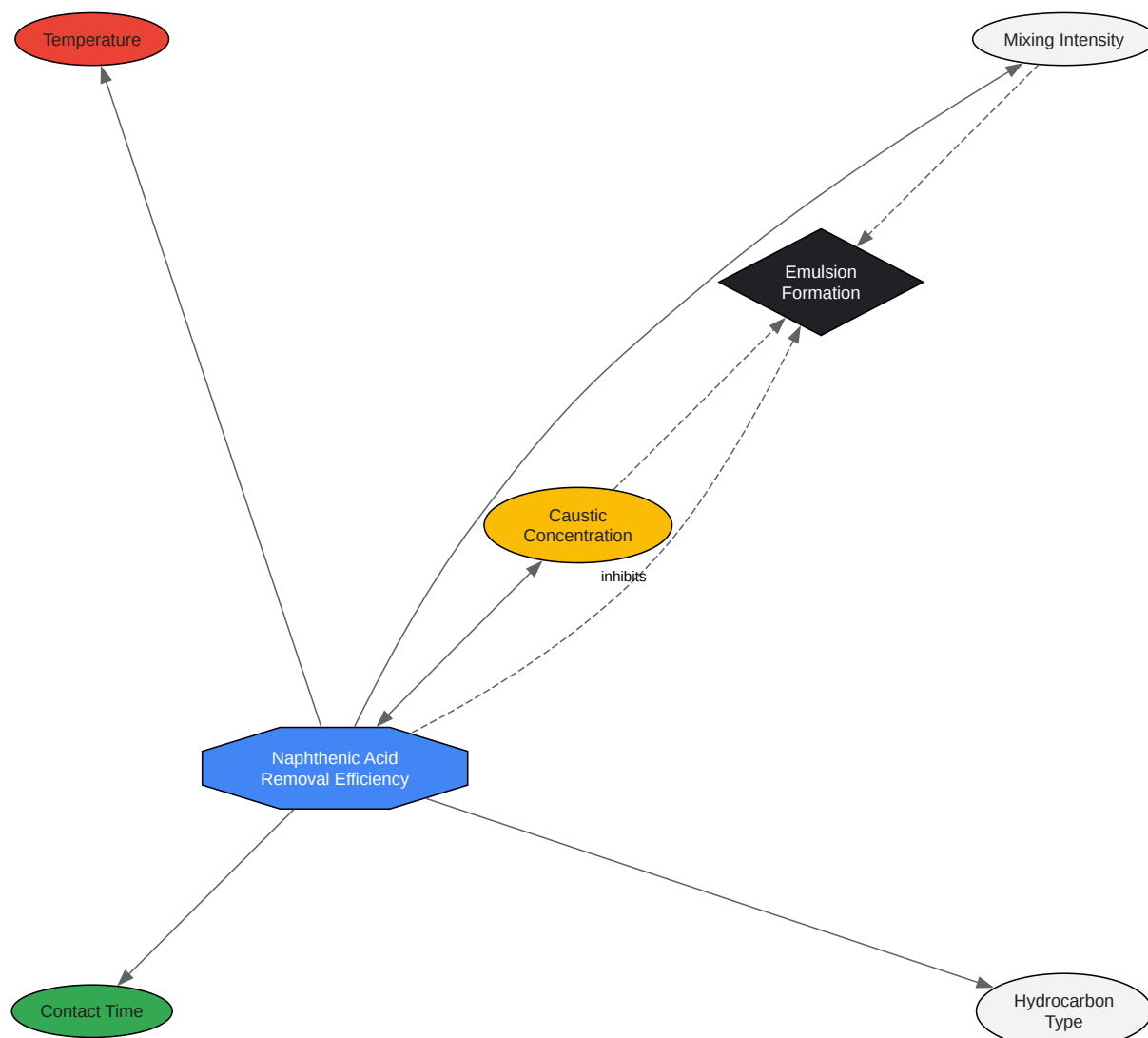


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Caption: Experimental workflow for caustic treatment of hydrocarbon streams.

Caption: Neutralization reaction of **naphthenic acid** with sodium hydroxide.





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